[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride
Description
Properties
IUPAC Name |
[1-(dimethylamino)cyclopropyl]methanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVFTWSVLHRPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CS(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound is primarily recognized for its role as a kinase inhibitor . It has been shown to interact with various protein targets, including mTOR (mammalian target of rapamycin) and c-Met, which are crucial in cellular signaling pathways related to growth and proliferation.
- mTOR Inhibition : The compound exhibits an IC50 value in the low-micromolar range against mTOR, suggesting that it effectively inhibits mTOR enzymatic activity independent of FKBP12, a common cofactor in mTOR signaling pathways . This inhibition can lead to reduced cell growth and proliferation, making it a candidate for cancer therapy.
- c-Met Inhibition : In studies evaluating c-Met inhibitors, the compound demonstrated significant potency with IC50 values ranging from 5.8 nM to 18.5 nM, indicating its potential utility in targeting cancers that exhibit aberrant c-Met signaling .
Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro assays:
- Antibacterial Activity : While primarily focused on kinase inhibition, some derivatives have shown antibacterial properties. For instance, compounds derived from similar sulfonamide structures have been tested against gram-positive and gram-negative bacteria, revealing notable activity against strains like E. coli and K. pneumoniae .
- Anticancer Activity : The compound's potential in cancer therapy is supported by its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it can enhance the efficacy of other chemotherapeutic agents like Doxorubicin .
Case Studies
Several studies have documented the biological activity of this compound and its derivatives:
- Study on mTOR Inhibition : A study reported that the compound significantly suppressed mTOR signaling, leading to decreased cell viability in cancer cell lines. The research highlighted the compound's selectivity and low toxicity profile in normal cells compared to cancerous cells .
- c-Met Inhibitor Evaluation : Another study focused on the structure-activity relationship (SAR) of related compounds, demonstrating that modifications to the cyclopropane structure could enhance potency against c-Met while maintaining selectivity over other kinases .
- Antibacterial Screening : A series of sulfonamide derivatives were synthesized and evaluated for their antibacterial properties. Among them, certain compounds exhibited MIC values comparable to existing antibiotics like ciprofloxacin against E. coli, suggesting a promising avenue for further development .
Table 1: Biological Activity Summary
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| This compound | mTOR | Low Micromolar | Inhibitor |
| This compound | c-Met | 5.8 - 18.5 | Inhibitor |
| Sulfonamide Derivative A | E. coli | 7.81 | Antibacterial |
| Sulfonamide Derivative B | K. pneumoniae | 7.81 | Antibacterial |
Table 2: Case Study Results
| Study Focus | Findings |
|---|---|
| mTOR Inhibition | Significant reduction in cell viability in cancer cell lines |
| c-Met Evaluation | Enhanced potency with structural modifications |
| Antibacterial Activity | Comparable MIC values to ciprofloxacin against gram-negative bacteria |
Chemical Reactions Analysis
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl chloride group readily reacts with primary/secondary amines to form sulfonamides, a key reaction for pharmaceutical intermediates.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by HCl elimination. Steric effects from the cyclopropane ring may reduce reactivity compared to simpler sulfonyl chlorides .
Esterification with Alcohols/Phenols
The sulfonyl chloride reacts with alcohols under basic conditions to form sulfonate esters, useful as protecting groups or leaving groups.
Key Limitation :
The dimethylamino group may participate in side reactions under strongly acidic/basic conditions, necessitating pH control .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under catalytic or thermal conditions.
| Conditions | Products | Selectivity | Sources |
|---|---|---|---|
| H₂/Pd-C in EtOH | Linear sulfonamide derivatives | Hydrogenolytic cleavage at C-C bonds | |
| Brønsted acids (HCl, H₂SO₄) | Allylic sulfonamides | Acid-catalyzed isomerization |
Example :
Hydrogenation at 50 psi H₂ with 10% Pd/C yields 3-(dimethylamino)propanesulfonamide via C-C bond scission .
Grignard Reagent Compatibility
The compound may participate in Grignard-type reactions, leveraging the cyclopropane’s electrophilicity.
Caution :
Reactions require anhydrous conditions to avoid hydrolysis of the sulfonyl chloride .
Base-Mediated Elimination to Sulfene
Under strong bases (e.g., Et₃N, DBU), the sulfonyl chloride eliminates HCl to form sulfene intermediates.
| Base | Temperature | Application | Outcome | Sources |
|---|---|---|---|---|
| Et₃N | 0–25°C | Cycloadditions with dienes | Forms sultones or sultams | |
| KOtBu | Reflux | Heterocycle synthesis | Five-membered rings via [2+2] cycloaddition |
Example :
Reaction with α-hydroxyketones yields sultones via sulfene trapping .
Reductive Transformations
The sulfonyl group can be reduced under controlled conditions.
| Reducing Agent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C | Thiol derivative (R-SH) | 45–60% | |
| Zn/HOAc | RT | Desulfonylated cyclopropane amine | Requires prolonged stirring |
Note :
Reductive cleavage of the sulfonamide bond is challenging due to the stability of the S-N bond .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Cycloalkane Backbones
Table 1: Key Structural and Physical Comparisons
Key Observations :
Backbone Diversity: The target compound’s cyclopropane ring distinguishes it from cyclohexanol (Tramadol) or aromatic (Sotalol) backbones. Cyclopropane’s strain may confer unique reactivity compared to more stable cycloalkanes. Tramadol’s cyclohexanol ring includes a methoxyphenyl group, enabling opioid receptor binding .
Functional Group Contrast: Sulfonyl Chloride vs. Sulfonamide: The target’s –SO₂Cl group is reactive toward amines or alcohols, whereas Sotalol’s –SO₂NH₂ group is inert, contributing to its stability as a drug . Amino Group Placement: The dimethylamino group in the target compound is directly attached to the cyclopropane, unlike Tramadol’s dimethylamino-methyl side chain .
Pharmacological Relevance :
- Sotalol and Tramadol are clinically used drugs, whereas the target compound lacks documented therapeutic applications. Its sulfonyl chloride group suggests utility in synthesizing sulfonamides or sulfonate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
